Cas no 54535-04-5 (2-chloro-N-propylpyridine-3-sulfonamide)

2-Chloro-N-propylpyridine-3-sulfonamide is a specialized sulfonamide derivative featuring a chloro-substituted pyridine core and an N-propyl sulfonamide functional group. This compound is of interest in synthetic organic chemistry and pharmaceutical research due to its potential as a versatile intermediate. The chloro and sulfonamide moieties offer reactive sites for further functionalization, enabling applications in the development of bioactive molecules or agrochemicals. Its well-defined structure and moderate stability make it suitable for controlled reactions in heterocyclic chemistry. The propyl chain may enhance solubility in organic solvents, facilitating purification and downstream modifications. Careful handling is advised due to the presence of reactive functional groups.
2-chloro-N-propylpyridine-3-sulfonamide structure
54535-04-5 structure
Product Name:2-chloro-N-propylpyridine-3-sulfonamide
CAS No:54535-04-5
MF:C8H11ClN2O2S
MW:234.703139543533
CID:6158834
PubChem ID:43456576
Update Time:2025-06-08

2-chloro-N-propylpyridine-3-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-N-propylpyridine-3-sulfonamide
    • 54535-04-5
    • A1-18361
    • EN300-1453682
    • 2-Chloro-pyridine-3-sulfonic acid propylamide
    • Inchi: 1S/C8H11ClN2O2S/c1-2-5-11-14(12,13)7-4-3-6-10-8(7)9/h3-4,6,11H,2,5H2,1H3
    • InChI Key: FWEIBXMLDMJXQN-UHFFFAOYSA-N
    • SMILES: ClC1C(=CC=CN=1)S(NCCC)(=O)=O

Computed Properties

  • Exact Mass: 234.0229765g/mol
  • Monoisotopic Mass: 234.0229765g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 4
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 67.4Ų

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Additional information on 2-chloro-N-propylpyridine-3-sulfonamide

Comprehensive Analysis of 2-Chloro-N-propylpyridine-3-sulfonamide (CAS No. 54535-04-5): Properties, Applications, and Industry Trends

2-Chloro-N-propylpyridine-3-sulfonamide (CAS No. 54535-04-5) is a specialized sulfonamide derivative with a unique molecular structure combining a pyridine ring, chloro substituent, and propyl sulfonamide functional group. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a bioactive intermediate. Recent studies highlight its relevance in crop protection formulations and drug discovery pipelines, particularly in developing enzyme inhibitors targeting specific metabolic pathways.

The physicochemical properties of 2-chloro-N-propylpyridine-3-sulfonamide make it particularly valuable for precision chemistry applications. With a molecular weight of 218.69 g/mol and moderate solubility in polar organic solvents, this compound demonstrates excellent stability under standard storage conditions. Analytical techniques like HPLC-MS and NMR spectroscopy confirm its high purity (>98%), meeting stringent requirements for research-grade chemicals. Industry reports indicate growing demand for such high-purity intermediates in the synthesis of next-generation sulfa drugs and specialty agrochemicals.

In pharmaceutical contexts, 2-chloro-N-propylpyridine-3-sulfonamide serves as a key building block for heterocyclic drug development. Its molecular architecture allows for strategic modifications at multiple sites, enabling medicinal chemists to optimize ADME properties (Absorption, Distribution, Metabolism, Excretion) in lead compounds. Recent patent literature reveals its incorporation in antimicrobial agents and central nervous system (CNS) targeted therapies, with particular interest in its potential to cross the blood-brain barrier—a hot topic in neuropharmacology research.

The agrochemical sector utilizes CAS 54535-04-5 in developing systemic pesticides with improved plant mobility characteristics. Its sulfonamide moiety enhances xylem translocation, making it valuable for foliar-applied formulations—a trending solution for precision agriculture systems. Environmental studies confirm its favorable degradation profile, addressing growing concerns about soil persistence and ecological impact—topics frequently searched by sustainability professionals.

Manufacturing processes for 2-chloro-N-propylpyridine-3-sulfonamide have evolved significantly, with continuous flow chemistry emerging as a preferred method for scale-up production. This aligns with industry's shift toward green chemistry principles, reducing solvent waste and energy consumption—key considerations in ESG-compliant chemical production. Quality control protocols now incorporate advanced spectroscopic fingerprinting to ensure batch-to-batch consistency, particularly important for GMP applications.

Market analysts note increasing interest in pyridine-based sulfonamides like 54535-04-5 from emerging economies expanding their fine chemical manufacturing capabilities. The compound's versatility supports development of patent-extending derivatives—a strategic approach in the generic pharmaceutical sector. Recent symposiums have highlighted its potential in combination therapies, especially for resistant pathogen strains, reflecting global health priorities.

From a regulatory perspective, 2-chloro-N-propylpyridine-3-sulfonamide complies with major REACH certification requirements, with comprehensive toxicological data available through technical dossiers. Its classification as a non-hazardous substance under standard handling conditions makes it preferable for laboratory-scale operations compared to more reactive intermediates—a practical advantage frequently discussed in process chemistry forums.

Future research directions for CAS 54535-04-5 include exploration of its metal-chelating properties for catalytic applications and investigation of its structure-activity relationships in various biological targets. The compound's crystallographic characteristics are also under study for potential co-crystal engineering applications—an innovative approach to modify drug solubility profiles, currently a major focus in pharmaceutical formulation science.

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